4-(Ethylamino)pyrimidine-5-carbaldehyde
Description
4-(Ethylamino)pyrimidine-5-carbaldehyde is a pyrimidine derivative characterized by an ethylamino group at position 4 and a formyl (-CHO) group at position 5 of the pyrimidine ring. This compound serves as a versatile intermediate in medicinal chemistry and organic synthesis due to its reactive aldehyde moiety and modifiable amino group. Pyrimidine-5-carbaldehydes are widely used as precursors for synthesizing fused heterocycles (e.g., pyridopyrimidines) and bioactive molecules, including kinase inhibitors .
Properties
Molecular Formula |
C7H9N3O |
|---|---|
Molecular Weight |
151.17 g/mol |
IUPAC Name |
4-(ethylamino)pyrimidine-5-carbaldehyde |
InChI |
InChI=1S/C7H9N3O/c1-2-9-7-6(4-11)3-8-5-10-7/h3-5H,2H2,1H3,(H,8,9,10) |
InChI Key |
PPCODUXECVJVKI-UHFFFAOYSA-N |
Canonical SMILES |
CCNC1=NC=NC=C1C=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Ethylamino)pyrimidine-5-carbaldehyde typically involves the functionalization of a pyrimidine core. One common method is the Vilsmeier-Haack reaction, which converts 4,6-dihydroxypyrimidines to 4,6-dichloropyrimidines . The subsequent substitution of the chlorine atoms with an ethylamino group can be achieved through nucleophilic aromatic substitution (SNAr) reactions . The reaction conditions often involve the use of solvents, bases, and heating sources to optimize the yield and purity of the product .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are scaled up to accommodate larger quantities. These methods may involve continuous flow reactors and automated systems to ensure consistent quality and efficiency. The use of environmentally friendly solvents and reagents is also emphasized to minimize the environmental impact .
Chemical Reactions Analysis
Types of Reactions
4-(Ethylamino)pyrimidine-5-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, alcohols). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions include carboxylic acids, primary alcohols, and various substituted pyrimidines, depending on the specific reagents and conditions used .
Scientific Research Applications
4-(Ethylamino)pyrimidine-5-carbaldehyde has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is used in the study of enzyme inhibitors and receptor ligands.
Industry: It is used in the production of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-(Ethylamino)pyrimidine-5-carbaldehyde involves its interaction with molecular targets such as enzymes and receptors. The ethylamino group can form hydrogen bonds and other interactions with active sites, while the aldehyde group can participate in covalent bonding with nucleophilic residues. These interactions can modulate the activity of the target molecules, leading to various biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations and Their Impact
The reactivity and applications of pyrimidine-5-carbaldehydes depend heavily on substituents at positions 2 and 3. Below is a comparative analysis:
Table 1: Key Structural Analogs and Their Properties
Key Observations:
Chloro at Position 2: Acts as a leaving group, facilitating Suzuki couplings or cyclization reactions . Amino vs.
Biological Activity: 4-Amino-6-arylamino-pyrimidine-5-carbaldehyde hydrazones exhibit dual ErbB-2/EGFR kinase inhibition, with IC₅₀ values in the nanomolar range . Ethylamino-substituted analogs (e.g., 4-(Ethylamino)-2-(methylthio)pyrimidine-5-carbaldehyde) are prioritized in drug discovery due to improved pharmacokinetic properties over unsubstituted derivatives .
Synthetic Utility :
Thermodynamic and Spectroscopic Data
Limited thermodynamic data are available for 4-(Ethylamino)pyrimidine-5-carbaldehyde. However, analogs such as 4-Amino-2-(methylthio)pyrimidine-5-carboxylic acid (CAS 771-81-3) exhibit distinct IR peaks at 1680 cm⁻¹ (C=O stretch) and 3300 cm⁻¹ (N-H stretch), which are critical for structural validation .
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